molecular formula C21H13ClF3N3O2 B3025652 SC-43 CAS No. 1400989-25-4

SC-43

Cat. No.: B3025652
CAS No.: 1400989-25-4
M. Wt: 431.8 g/mol
InChI Key: QIBWSQJZKMUZAK-UHFFFAOYSA-N
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Description

SC-43 is a potent and orally active agonist of SH2 domain-containing phosphatase 1 (SHP-1), also known as protein tyrosine phosphatase non-receptor type 6 (PTPN6). It inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and induces cell apoptosis. This compound has shown anti-fibrotic and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

SC-43 is synthesized through a series of chemical reactions starting from sorafenib, a known kinase inhibitor. The synthetic route involves the modification of sorafenib to enhance its activity as an SHP-1 agonist. The specific reaction conditions and steps are proprietary and not publicly disclosed in detail .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to isolate the final product. The exact industrial methods are proprietary and not publicly available .

Chemical Reactions Analysis

Types of Reactions

SC-43 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

SC-43 has a wide range of scientific research applications, including:

Mechanism of Action

SC-43 exerts its effects by activating SHP-1, which leads to the dephosphorylation of STAT3. This inhibition of STAT3 phosphorylation results in the downregulation of downstream targets such as cyclin B1 and Cdc2, leading to G2-M cell cycle arrest and apoptotic cell death. This compound binds directly to the N-SH2 domain of SHP-1, relieving its autoinhibition and enhancing its phosphatase activity .

Comparison with Similar Compounds

SC-43 is compared with other SHP-1 agonists such as SC-78 and regorafenib. While SC-78 is also a potent SHP-1 agonist, this compound has shown greater efficacy in certain preclinical models. Regorafenib, a known kinase inhibitor, has been less effective in inhibiting STAT3 phosphorylation compared to this compound and SC-78 .

List of Similar Compounds

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[3-(4-cyanophenoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3O2/c22-19-9-6-15(11-18(19)21(23,24)25)28-20(29)27-14-2-1-3-17(10-14)30-16-7-4-13(12-26)5-8-16/h1-11H,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBWSQJZKMUZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400989-25-4
Record name SC-43
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400989254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SC-43
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT4AQX5MLU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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